molecular formula C8H10N2S B12964603 2-(2-Isopropylthiazol-5-yl)acetonitrile

2-(2-Isopropylthiazol-5-yl)acetonitrile

Cat. No.: B12964603
M. Wt: 166.25 g/mol
InChI Key: OGDWNSRJPDUACN-UHFFFAOYSA-N
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Description

2-(2-Isopropylthiazol-5-yl)acetonitrile is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an isopropyl group attached to the thiazole ring, along with an acetonitrile group. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylthiazol-5-yl)acetonitrile typically involves the reaction of 2-isopropylthiazole with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the thiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropylthiazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Isopropylthiazol-5-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Isopropylthiazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylthiazol-5-yl)acetonitrile
  • 2-(2-Ethylthiazol-5-yl)acetonitrile
  • 2-(2-Propylthiazol-5-yl)acetonitrile

Uniqueness

2-(2-Isopropylthiazol-5-yl)acetonitrile is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2-(2-propan-2-yl-1,3-thiazol-5-yl)acetonitrile

InChI

InChI=1S/C8H10N2S/c1-6(2)8-10-5-7(11-8)3-4-9/h5-6H,3H2,1-2H3

InChI Key

OGDWNSRJPDUACN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)CC#N

Origin of Product

United States

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